[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
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Overview
Description
[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a useful research compound. Its molecular formula is C28H24ClN3O4 and its molecular weight is 501.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structures : A study by Şahin et al. (2011) focuses on the synthesis of related compounds, including their crystal and molecular structures, determined through various methods like X-ray diffraction and density functional method (DFT) calculations. This research contributes to understanding the molecular geometries and electrostatic potential maps of similar compounds (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Crystal Structures and DFT Studies : Another study by Gökşen et al. (2013) involves the synthesis of compounds with similar structures. The study uses DFT to calculate optimized geometrical parameters, vibrational frequencies, and chemical shift values, comparing these with experimental values to confirm the accuracy of theoretical predictions (Gökşen, Alpaslan, Kelekci, Işık, & Ekizoğlu, 2013).
Antimicrobial and Anticancer Activity
Antimicrobial Activity : Novel quinazolinone derivatives, closely related to the specified compound, have been synthesized and tested for antimicrobial activity. Habib et al. (2012) demonstrated these compounds' effectiveness against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).
Cancer Research : Xu et al. (2021) explored the anticancer effects of LFZ-4-46, a compound with a similar structure, on human breast and prostate cancer cells. The study indicated significant inhibition of cancer cell viability and potential mechanisms mediated by DNA damage and the activation of the MAPKs pathway (Xu, Huang, Zhu, Tian, Wei, Hong, Lu, Li, Liu, & Zhao, 2021).
Tumor-Specific Cytotoxic Activity : Hatano et al. (2009) studied the tumor-specific cytotoxicity of tetrahydroisoquinoline derivatives, akin to the compound , against human oral squamous cell carcinoma cell lines. The research supports the importance of molecular size for cytotoxicity induction and suggests potential use in cancer treatment (Hatano, Takekawa, Hashimoto, Ishihara, Kawase, Qing, Qin-tao, & Sakagami, 2009).
Mechanism of Action
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, often resulting in downstream effects such as changes in cell signaling, enzyme activity, and gene expression
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level, often leading to changes in cell function and viability . More research is needed to describe the specific effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
Future Directions
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . These compounds may be potential photosensitizers for photodynamic therapy and deserve further study .
Properties
IUPAC Name |
[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O4/c1-34-20-10-11-22-19(13-20)14-21(27(29)30-22)24-16-23(18-9-12-25(35-2)26(15-18)36-3)31-32(24)28(33)17-7-5-4-6-8-17/h4-15,24H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLYADCLBYKCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.